2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine
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Overview
Description
2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to form the chlorophenoxy intermediate.
Introduction of the Dioxaborolane Group: The chlorophenoxy intermediate is then reacted with a dioxaborolane reagent under suitable conditions to introduce the dioxaborolane moiety.
Coupling with Pyridine: Finally, the dioxaborolane-substituted chlorophenoxy compound is coupled with a pyridine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Typical conditions involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate and solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the dioxaborolane group with aryl halides.
Scientific Research Applications
2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may serve as a precursor for the synthesis of biologically active compounds.
Catalysis: The compound can be used in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine involves its functional groups:
Dioxaborolane Group: Participates in Suzuki-Miyaura coupling reactions by forming a complex with palladium catalysts.
Chlorophenoxy Group:
Pyridine Ring: Provides a stable aromatic system that can interact with other molecules through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the phenoxy group, making it less versatile in certain reactions.
Uniqueness
2-((2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H21BClNO3 |
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Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C18H21BClNO3/c1-17(2)18(3,4)24-19(23-17)13-8-9-16(15(20)11-13)22-12-14-7-5-6-10-21-14/h5-11H,12H2,1-4H3 |
InChI Key |
JTCSKTPYURVJEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=N3)Cl |
Origin of Product |
United States |
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